N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of benzothieno, thiazolyl, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the allyl and oxo groups. The thiazolyl and acetamide groups are then attached through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step synthesis. The process is carefully monitored to ensure consistency and quality, with purification steps such as recrystallization or chromatography employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide shares similarities with other benzothieno and thiazolyl derivatives.
Organochlorine compounds: These compounds, such as trichloroethylene and chloroform, share the presence of chlorine atoms and exhibit diverse chemical properties.
Uniqueness
The uniqueness of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H23ClN4O2S3 |
---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H23ClN4O2S3/c1-2-10-30-23(32)21-18-8-3-4-9-19(18)35-22(21)29-25(30)33-14-20(31)28-24-27-13-17(34-24)12-15-6-5-7-16(26)11-15/h2,5-7,11,13H,1,3-4,8-10,12,14H2,(H,27,28,31) |
InChI Key |
CPVGELCTTYEUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl)SC5=C2CCCC5 |
Origin of Product |
United States |
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